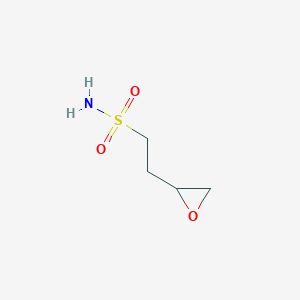

2-(Oxiran-2-yl)ethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNHLIPWDRQNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Oxirane and Sulfonamide Chemistry in Research

The scientific foundation of 2-(Oxiran-2-yl)ethanesulfonamide is built upon the rich histories of oxirane and sulfonamide chemistry.

The study of oxiranes , or epoxides, began in the 19th century. These three-membered cyclic ethers are characterized by a strained ring, making them highly reactive and valuable in organic synthesis. wikipedia.orgnewworldencyclopedia.org A pivotal moment in epoxy chemistry was the 1934 discovery by Paul Schlack, who uncovered the crosslinking reaction between epoxides and amines. epoxy-europe.eu This was followed by Pierre Castan's work in 1936, which patented epoxy resins for plastic products, noting their minimal shrinkage during curing. epoxy-europe.euelastomer.com The utility of epoxies expanded significantly during World War II, where their strong adhesive properties were employed in military applications, such as bonding aircraft components. elastomer.com In the post-war era, the 1950s and 1960s saw the commercialization of epoxy resins in the aerospace and automotive industries, valued for their strength and resistance to heat and chemicals. elastomer.com Today, epoxides are crucial intermediates in the synthesis of a vast array of compounds, including polymers and pharmaceuticals. newworldencyclopedia.orgresearchgate.net

The history of sulfonamide chemistry is a cornerstone of modern medicine. The journey began in the 1930s with the work of German pathologist Gerhard Domagk at Bayer, a division of IG Farben. sciencehistory.orgwikipedia.org Experiments that commenced in 1932 led to the discovery that a red dye, Prontosil, could effectively stop certain bacterial infections in mice. wikipedia.orghuvepharma.com It was later found that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which significantly reduced mortality rates from diseases like pneumonia and scarlet fever before the widespread availability of penicillin. wikipedia.org The initial "sulfa craze" also led to important safety regulations after a poisoning incident in 1937, culminating in the 1938 Federal Food, Drug, and Cosmetic Act in the United States. wikipedia.orghuvepharma.com Beyond their antibacterial origins, the sulfonamide functional group became the basis for other classes of drugs, including diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.orgopenaccesspub.org

Significance of the Ethanesulfonamide Moiety in Contemporary Chemical Research

The ethanesulfonamide (B75362) moiety, a sulfonamide group attached to an ethane (B1197151) backbone, is a significant structural motif in modern medicinal chemistry. While the broader sulfonamide class is well-established, the specific ethanesulfonamide structure serves as a valuable and versatile scaffold for developing novel therapeutic agents. cymitquimica.comontosight.ai

Researchers utilize ethanesulfonamide derivatives to explore a wide range of biological activities. These compounds are often synthesized as intermediates for creating more complex molecules with potential applications as anti-cancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The flexibility of the ethanesulfonamide core allows for modifications that can fine-tune a compound's interaction with specific biological targets.

Several studies highlight the importance of this moiety. For instance, various N-substituted ethanesulfonamide derivatives have been synthesized and investigated for their potential as endothelin-A receptor antagonists, which are important in managing cardiovascular diseases. nih.gov In another area of research, a patent describes trans-N-[ l-acetyl-3- { [4- (2-cyanoethyl) phenoxy]methyl }piperidin- 4-yl] ethanesulfonamide as a compound with AMPA receptor-enhancing functions, suggesting its potential use in treating neurological and psychiatric disorders like depression and Alzheimer's disease. google.com Furthermore, compounds like N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide have been developed as novel α1-adrenoceptor ligands for conditions such as stress urinary incontinence. acs.org These examples underscore the role of the ethanesulfonamide structure as a key building block in the discovery of new drugs.

Current Research Landscape of 2 Oxiran 2 Yl Ethanesulfonamide

Established Synthetic Routes to this compound

Established synthetic routes to this compound are not extensively documented in the scientific literature. However, its synthesis can be logically approached by two primary retrosynthetic disconnections: formation of the epoxide ring on a pre-existing ethanesulfonamide backbone, or formation of the sulfonamide group on a precursor already containing the oxirane ring.

One plausible route involves the epoxidation of a suitable unsaturated precursor, such as vinylsulfonamide. The synthesis would commence with the preparation of 2-chloroethanesulfonyl chloride, which can then be reacted with ammonia (B1221849) to yield 2-chloroethanesulfonamide. Subsequent dehydrochlorination would furnish the key intermediate, vinylsulfonamide. The final step would involve the epoxidation of the vinyl group. A variety of established epoxidation reagents could be employed for this transformation, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

A second general approach starts with a molecule already containing the oxirane ring, such as 2-(oxiran-2-yl)ethanol. This commercially available starting material could be converted to a suitable leaving group, for example, by tosylation or conversion to an alkyl halide. Subsequent nucleophilic substitution with a sulfonamide anion or a protected sulfonamide equivalent, followed by deprotection if necessary, would yield the target molecule.

| Starting Material | Key Intermediates | Reagents | Final Step |

| 2-Chloroethanesulfonyl chloride | 2-Chloroethanesulfonamide, Vinylsulfonamide | NH₃, Base (e.g., NaOH) | Epoxidation (e.g., m-CPBA) |

| 2-(Oxiran-2-yl)ethanol | 2-(Oxiran-2-yl)ethyl tosylate | TsCl, Pyridine | Nucleophilic substitution with sulfonamide |

Stereoselective Synthesis of this compound

The presence of a chiral center on the oxirane ring of this compound makes its stereoselective synthesis a topic of significant interest. Asymmetric synthesis can be approached by either enantioselective epoxidation of an achiral precursor or by employing a chiral building block.

One of the most powerful methods for asymmetric epoxidation is the Sharpless Asymmetric Epoxidation, which is highly effective for allylic alcohols. While the direct precursor, vinylsulfonamide, is not an allylic alcohol, related strategies involving chiral catalysts could be employed. For instance, the asymmetric epoxidation of N-alkenyl sulfonamides has been demonstrated using Hf(IV)-bishydroxamic acid complexes as catalysts, providing a potential route to enantiomerically enriched this compound. uniba.it Organocatalytic asymmetric epoxidation, using chiral organic molecules to catalyze the reaction, represents another promising avenue. Chiral ketones, for example, can generate chiral dioxiranes in situ, which then perform the enantioselective epoxidation.

Alternatively, a chiral pool approach can be utilized, starting from a readily available enantiopure epoxide. For example, (R)- or (S)-glycidol can be elaborated to the target molecule. The hydroxyl group of glycidol (B123203) can be protected, followed by a ring-opening reaction with a suitable two-carbon nucleophile that can be subsequently converted to the ethanesulfonamide moiety. A more direct approach would involve the conversion of the hydroxyl group to a leaving group and subsequent displacement with a sulfonamide nucleophile, although this may be prone to side reactions.

| Method | Precursor | Chiral Source | Key Features |

| Catalytic Asymmetric Epoxidation | Vinylsulfonamide | Chiral metal complex (e.g., Hf(IV)-bishydroxamic acid) or organocatalyst | Direct enantioselective formation of the epoxide ring. uniba.it |

| Chiral Pool Synthesis | (R)- or (S)-Glycidol | Inherently chiral starting material | Stereochemistry is pre-defined by the starting material. |

| Chiral Auxiliary | Vinylsulfonamide attached to a chiral auxiliary | Removable chiral group | The chiral auxiliary directs the stereochemical outcome of the epoxidation. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by selecting environmentally benign reagents, solvents, and catalysts.

For the epoxidation step, traditional methods often use stoichiometric amounts of peroxy acids, which generate significant waste. A greener alternative is the use of catalytic systems with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. mdpi.com The only byproduct of H₂O₂ is water, making it an ideal "green" oxidant. mdpi.com Catalytic systems based on manganese, iron, or tungsten have been developed for the epoxidation of alkenes using hydrogen peroxide. organic-chemistry.orgmdpi.com Furthermore, electrochemical methods for epoxide synthesis are emerging, which can operate at room temperature and pressure with minimal waste. acs.orgacs.org

The formation of the sulfonamide linkage has also been a focus of green chemistry innovation. Traditional methods often employ sulfonyl chlorides, which can be moisture-sensitive and produce stoichiometric amounts of acidic byproducts. More sustainable approaches include the direct coupling of alcohols with sulfonamides catalyzed by reusable catalysts like nano-Ru/Fe₃O₄, which produces water as the only byproduct. acs.org Solvent choice is another critical aspect. The use of deep eutectic solvents (DESs) or water as the reaction medium for sulfonamide synthesis has been shown to be effective and environmentally friendly. uniba.itrsc.orgnih.gov Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, also presents a highly sustainable route to sulfonamides. rsc.org

| Synthetic Step | Green Approach | Advantages |

| Epoxidation | Catalytic epoxidation with H₂O₂ | Water as the only byproduct, reduced waste. mdpi.com |

| Epoxidation | Electrochemical synthesis | Room temperature and pressure, minimal waste. acs.orgacs.org |

| Sulfonamide Formation | Catalytic coupling of alcohols and sulfonamides | High atom economy, water as the only byproduct. acs.org |

| Sulfonamide Formation | Synthesis in green solvents (water, DESs) | Reduced use of volatile organic compounds. uniba.itrsc.orgnih.gov |

| Sulfonamide Formation | Mechanochemical synthesis | Solvent-free, energy-efficient. rsc.org |

Methodological Advancements in Epoxide and Sulfonamide Formation Relevant to this compound Preparation

Recent years have witnessed significant advancements in the methodologies for both epoxide and sulfonamide synthesis, which could be harnessed for the preparation of this compound.

In the realm of epoxidation, the development of highly selective and robust catalysts continues to be a major focus. This includes the design of novel organocatalysts and metal complexes that can operate under mild conditions with high enantioselectivity. For example, advances in photoredox catalysis have opened up new pathways for radical-based epoxidation reactions.

For sulfonamide synthesis, the development of methods that avoid the use of pre-functionalized starting materials like sulfonyl chlorides is a key area of progress. Transition metal-catalyzed C-H amination reactions allow for the direct formation of C-N bonds, offering a more atom-economical route to sulfonamides. Furthermore, novel catalytic systems are continuously being developed for the coupling of less reactive partners. The use of enantioenriched sulfinamide auxiliaries for the asymmetric synthesis of chiral sulfonamides is another area of active research. researchgate.net

These advancements offer a broader toolbox for the synthesis of complex molecules like this compound, enabling more efficient, selective, and sustainable routes to be designed.

| Transformation | Methodological Advancement | Potential Application |

| Epoxidation | Photoredox-catalyzed epoxidation | Alternative to traditional oxidation methods, potentially offering different selectivity. |

| Sulfonamide Formation | Transition metal-catalyzed C-H amination | Direct formation of the ethanesulfonamide from an ethyl group, increasing atom economy. |

| Stereoselective Sulfonamide Synthesis | Use of novel chiral sulfinamide auxiliaries | Asymmetric synthesis of sulfonamides with high enantiopurity. researchgate.net |

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety in this compound

The three-membered epoxide ring is highly strained and susceptible to ring-opening by a wide variety of nucleophiles. This reaction is one of the most fundamental transformations for epoxides and serves as a powerful method for introducing new functional groups. chemistrysteps.com

The regiochemical outcome of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is dictated by the reaction conditions. d-nb.info

Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom (C3). This pathway is favored because of lower steric repulsion in the transition state. chemistrysteps.com

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group and activating the ring. The positive charge is better stabilized on the more substituted carbon (C2), giving it significant carbocation-like character. Consequently, the nucleophile preferentially attacks this more electrophilic, internal carbon. masterorganicchemistry.com

In both cases, the reaction proceeds with an inversion of stereochemistry at the center of attack, resulting in an anti-diol-like arrangement of the nucleophile and the newly formed hydroxyl group. chemistrysteps.com

The table below illustrates the predicted products from the ring-opening of this compound with various nucleophiles under different conditions.

| Nucleophile (Nu-H) | Condition | Predicted Major Regioisomer | Product Name |

| H₂O | Acidic (H₃O⁺) | Attack at C2 | 2-(1,2-dihydroxypropyl)ethanesulfonamide |

| H₂O | Basic (OH⁻) | Attack at C3 | 2-(2,3-dihydroxypropyl)ethanesulfonamide |

| CH₃OH | Acidic (H⁺) | Attack at C2 | 2-(1-hydroxy-2-methoxypropyl)ethanesulfonamide |

| CH₃O⁻ | Basic | Attack at C3 | 2-(2-hydroxy-3-methoxypropyl)ethanesulfonamide |

| NH₃ | Neutral | Attack at C3 | 2-(3-amino-2-hydroxypropyl)ethanesulfonamide |

Various catalysts can be employed to enhance the rate and control the selectivity of the epoxide ring-opening.

Lewis Acid Catalysis : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or iron(III) chloride (FeCl₃) can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. rsc.orgsci-hub.se This activation is similar to protonation under Brønsted acid conditions, typically favoring nucleophilic attack at the more substituted carbon (C2).

Transition Metal Catalysis : Homogeneous or heterogeneous transition metal catalysts, involving metals like copper, cobalt, or nickel, can be utilized. consensus.appacs.orgnih.gov These systems can offer high selectivity, sometimes reversing the inherent regioselectivity of the substrate. For instance, certain cobalt and nickel catalytic systems have been developed for the highly regioselective ring-opening of epoxides. nih.gov The choice of metal and ligand can direct the nucleophile to either the internal or terminal position.

The following table summarizes potential catalytic systems and their likely influence on the regioselectivity of the ring-opening reaction.

| Catalyst Type | Example Catalyst | Expected Site of Attack |

| Lewis Acid | FeCl₃ | C2 (internal) |

| Lewis Acid | BF₃·OEt₂ | C2 (internal) |

| Transition Metal | Copper(I) complexes | C3 (terminal) or C2 (internal) |

| Transition Metal | Cobalt/Nickel dual catalysis | Can be tuned for C2 or C3 |

Reactivity of the Sulfonamide Functional Group in this compound

The sulfonamide group (-SO₂NH₂) is a robust functional group. The nitrogen atom is nucleophilic, and the N-H protons are weakly acidic, allowing for a range of functionalization strategies.

The nitrogen atom of the sulfonamide can be functionalized through alkylation or acylation. These reactions typically require a base to deprotonate the sulfonamide, forming a more potent sulfonyl amide anion. ionike.com

N-Alkylation : This is commonly achieved by reacting the sulfonamide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). organic-chemistry.orgdnu.dp.ua Another modern approach involves the "borrowing hydrogen" method, where alcohols are used as alkylating agents in the presence of a metal catalyst, releasing water as the only byproduct. ionike.com

N-Acylation : Acylation can be performed using acyl chlorides or anhydrides with a base. This reaction forms an N-acylsulfonamide, which can be a useful intermediate in organic synthesis.

Below are examples of potential N-functionalization reactions.

| Reagent | Base | Product Class |

| Methyl Iodide (CH₃I) | K₂CO₃ | N-Methylsulfonamide |

| Benzyl Bromide (BnBr) | NaH | N-Benzylsulfonamide |

| Acetyl Chloride (AcCl) | Pyridine | N-Acetylsulfonamide |

| Isobutyryl chloride | DIPEA | N-Isobutyrylsulfonamide |

Beyond simple functionalization, the sulfonamide group can participate in more complex transformations. One significant possibility is its involvement in intramolecular reactions.

Intramolecular Ring-Opening/Cyclization: The sulfonamide nitrogen, after deprotonation by a non-nucleophilic base, could act as an internal nucleophile, attacking the epoxide ring. This would result in an intramolecular SN2 reaction to form a six-membered cyclic sulfonamide, known as a sultam. Attack at the terminal carbon (C3) of the oxirane would yield a tetrahydrosultam derivative. Such intramolecular cascade reactions have been observed in related systems, particularly with vinyl sulfonamide epoxides. nih.gov

Elucidation of Reaction Mechanisms Governing Transformations of this compound

The mechanisms governing the transformations of this compound are well-established in fundamental organic chemistry.

Mechanism of Oxirane Ring-Opening:

Under Basic/Neutral Conditions (SN2): This is a concerted, single-step process. The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, and simultaneously, the C-O bond breaks, with the oxygen atom becoming an alkoxide. A subsequent protonation step yields the final alcohol product. The reaction proceeds through a backside attack, leading to an inversion of configuration at the reaction center. chemistrysteps.com

Under Acidic Conditions (SN1-like): This is a two-step process. The first step is a rapid protonation of the epoxide oxygen. This is followed by the nucleophilic attack. The transition state has significant carbocation character at the more substituted carbon, which bears a partial positive charge. While not a true, fully-formed carbocation, this charge distribution directs the nucleophile to attack this position. d-nb.infomasterorganicchemistry.com

Mechanism of Sulfonamide N-Alkylation:

The reaction of a sulfonamide with an alkyl halide in the presence of a base follows an SN2 mechanism. The base first abstracts a proton from the sulfonamide nitrogen to generate a sulfonyl amide anion. This highly nucleophilic anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond. ionike.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms in detail. Such studies can model the transition state structures, calculate activation energies, and rationalize the observed regioselectivity by comparing the energy barriers for attack at different positions. d-nb.infosci-hub.se

Investigation of Biological Activities and Molecular Mechanisms of 2 Oxiran 2 Yl Ethanesulfonamide in Non Human Biological Systems

In Vitro Biological Activity Profiling of 2-(Oxiran-2-yl)ethanesulfonamide

Cell-Based Assays (Excluding Human Cell Lines)

No publicly available studies were found that investigated the effects of this compound in non-human cell-based assays.

Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding)

There is no available data from biochemical assays detailing the enzyme inhibition or receptor binding properties of this compound.

Molecular Target Identification and Validation in Non-Human Systems

Identification of Protein Targets and Binding Partners

No research has been published identifying the protein targets or binding partners of this compound in any non-human biological system.

Elucidation of Binding Interactions at the Molecular Level

Without identified protein targets, no studies on the molecular binding interactions of this compound are available.

Elucidation of Cellular and Molecular Pathways Modulated by this compound

No information exists in the public domain regarding the cellular or molecular pathways that may be modulated by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in a Non-Human Biological Context

Due to the absence of research in this area, there are no findings on how modifications to the structure of this compound affect its biological activity in non-human systems. SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological effects, and the lack of such studies for this particular compound means no data tables or detailed research findings can be presented.

This report is based on the current state of publicly available scientific information. It is possible that research on this compound exists but has not been published or is part of proprietary databases.

Computational and Theoretical Studies of 2 Oxiran 2 Yl Ethanesulfonamide

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

While specific molecular docking studies for 2-(oxiran-2-yl)ethanesulfonamide are not extensively available in the reviewed literature, related studies on similar oxirane-containing compounds provide insights into their potential interactions with biological targets. For instance, derivatives of 3-aryloxirane-2-carboxylate have been investigated for their interactions with cyclin-dependent kinase 1 (CDK1), an enzyme crucial for cancer cell proliferation. nih.gov These studies demonstrated that the oxirane derivatives could bind to the enzyme, with binding affinity influenced by factors like hydrogen bonding and binding energy. nih.gov

In silico molecular docking studies are often complemented by quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. nih.gov For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking against P-glycoprotein revealed significant binding affinities through both hydrophobic and hydrogen bond interactions. nih.gov This highlights the importance of specific structural features in determining the binding mode and affinity.

The general process of molecular docking involves preparing the 3D structures of both the ligand and the target protein. nih.gov Computational tools are then used to explore various possible binding poses of the ligand within the active site of the protein, and scoring functions are employed to estimate the binding affinity for each pose. nih.govlaurinpublishers.com The results can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Key Aspects of Molecular Docking Studies

| Aspect | Description |

| Purpose | To predict the binding orientation and affinity of a ligand to a biological target. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, electrostatic interactions. |

| Methodology | Involves preparation of ligand and receptor structures, conformational sampling, and scoring. |

| Outcome | Provides insights into potential biological activity and guides the design of new compounds. |

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnrel.gov These methods can provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior in chemical reactions.

For sulfonamide derivatives, DFT calculations have been used to optimize molecular structures and analyze properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. nih.gov A larger energy gap generally corresponds to higher stability and lower reactivity.

The MEP is useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com For instance, in sulfonamide-substituted silatranes, the distribution of electron density and the molecular electrostatic potential were determined to understand intermolecular interactions. mdpi.com

Table 2: Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. ug.edu.pl Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including conformational changes and interactions with its environment. manchester.ac.uknih.gov

For flexible molecules like this compound, which has a rotatable bond between the ethyl chain and the sulfonamide group, multiple low-energy conformations are expected to exist. Conformational analysis can identify these stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might fit into a binding site of a protein.

MD simulations can further explore the conformational landscape of the molecule in different environments, such as in a solvent or bound to a protein. manchester.ac.uk These simulations can reveal the stability of different conformations and the transitions between them. For example, MD simulations of 3-aryloxirane-2-carboxylate derivatives complexed with CDK1 showed that the compounds formed stable complexes with the enzyme. nih.gov Similarly, MD simulations have been used to assess the conformational flexibility of enzymes and how it is affected by factors like pH. nih.gov

The combination of conformational analysis and MD simulations provides a comprehensive understanding of a molecule's three-dimensional structure and flexibility, which are key determinants of its biological activity.

Table 3: Techniques for Studying Molecular Conformations and Dynamics

| Technique | Information Provided |

| Conformational Analysis | Identifies stable conformers and their relative energies. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, revealing conformational changes and interactions. |

| Replica Exchange MD | Enhances sampling of the conformational space. manchester.ac.uk |

| Swarm-Enhanced Sampling MD | An advanced method for exploring complex conformational landscapes. manchester.ac.uk |

Prediction of Spectroscopic Properties of this compound

Computational methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and electronic transitions.

DFT calculations are commonly employed to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov By comparing the calculated spectrum with the experimental one, it is possible to assign the observed bands to specific vibrational modes of the molecule. For a sulfonamide-Schiff base derivative, DFT calculations were used to assign the stretching vibrations of the SO2 and N-H groups. nih.gov

The prediction of electronic spectra (UV-Vis) involves calculating the energies of electronic transitions between molecular orbitals. nih.gov Time-dependent DFT (TD-DFT) is a common method for this purpose. ehu.es These calculations can help assign the absorption bands observed in the experimental spectrum to specific electronic transitions, such as π-π* and n-π* transitions. nih.gov

Machine learning approaches are also emerging as powerful tools for the prediction of spectroscopic properties. ehu.esmpg.de By training models on large datasets of calculated or experimental spectra, it is possible to predict the spectra of new molecules with high accuracy and at a lower computational cost than traditional quantum chemical methods. ehu.es

Table 4: Computational Prediction of Spectroscopic Properties

| Spectrum | Predicted Properties | Computational Method |

| Infrared (IR) | Vibrational frequencies and intensities | DFT |

| UV-Visible (UV-Vis) | Electronic transition energies and oscillator strengths | TD-DFT, Machine Learning |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | DFT |

Theoretical Analysis of Reaction Pathways Involving this compound

Theoretical methods can be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is valuable for understanding the reactivity of a molecule and for predicting the products of a reaction.

For a molecule like this compound, a key reaction pathway to consider is the ring-opening of the oxirane. The strained three-membered ring is susceptible to attack by nucleophiles. Quantum chemical calculations can be used to model this reaction, identifying the structure of the transition state and the energy barrier for the reaction. The calculations can also help to determine whether the reaction proceeds via an SN1 or SN2 mechanism.

The stability of reactive intermediates, such as radicals, can also be investigated using quantum chemical calculations. nrel.gov This is important for understanding reactions that proceed through radical mechanisms. For example, DFT calculations have been used to determine the enthalpies of formation of a large number of organic radicals. nrel.gov

By mapping out the potential energy surface for a reaction, theoretical analysis can provide a detailed picture of the reaction pathway, from reactants to products, including any intermediates and transition states. This can provide insights that are difficult to obtain from experiments alone.

Analytical Methodologies for Research on 2 Oxiran 2 Yl Ethanesulfonamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity determination of 2-(Oxiran-2-yl)ethanesulfonamide. High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) can be employed for volatile derivatives.

Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of polar compounds like this compound. Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time.

Column Selection: A C18 column is a common choice, providing a non-polar stationary phase that retains the analyte based on hydrophobic interactions. Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are frequently used.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a pH-adjusting buffer like phosphate (B84403) or an acid like formic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the compound.

Detection: A Diode Array Detector (DAD) or a standard UV detector is commonly used. The detection wavelength is selected based on the UV absorbance profile of the compound, which may be modest given the lack of a strong chromophore.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative HPLC Method Validation Parameters

| Parameter | Specification | Finding |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (%) | 95-105% | 98.5% - 101.2% |

| Precision (RSD%) | ≤ 2% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

This table presents hypothetical data typical for a validated HPLC method for a small organic molecule.

Direct analysis of this compound by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome this, derivatization is necessary to convert the polar N-H group of the sulfonamide into a less polar, more volatile, and more thermally stable moiety.

Derivatization: Silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the sulfonamide nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This reaction increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

GC-MS Analysis: Following derivatization, the resulting compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the derivative from other components, and the MS provides both identification based on the mass spectrum and quantification.

Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the oxirane ring (typically in the 2.5-3.5 ppm range), the ethyl bridge (CH₂-CH₂), and the exchangeable protons of the sulfonamide (SO₂NH₂), which may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the oxirane ring, the two carbons of the ethyl group, and any other carbons in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Oxirane CH | ~3.1 (m) | ~52 |

| Oxirane CH₂ | ~2.8 (dd), ~2.5 (dd) | ~47 |

| CH₂-SO₂ | ~3.3 (t) | ~55 |

| CH₂-CH(Oxirane) | ~2.1 (m) | ~35 |

| SO₂NH₂ | ~7.0 (br s) | N/A |

This table presents predicted NMR shifts based on typical values for oxirane and sulfonamide functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Using a technique like electrospray ionization (ESI), the molecule can be ionized to produce a molecular ion peak [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. Fragmentation patterns observed in MS/MS experiments can further confirm the structure, with likely cleavages occurring at the C-S bond, within the ethyl chain, or involving the opening of the oxirane ring.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The sulfonamide group would show strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The N-H stretch of the sulfonamide would appear as a peak in the 3400-3200 cm⁻¹ region.

The oxirane ring would exhibit characteristic C-O-C asymmetric stretching around 1250 cm⁻¹ and ring deformation (breathing) vibrations near 950-810 cm⁻¹.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretch | 3400 - 3200 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretch | 1160 - 1120 |

| Oxirane (C-O-C) | Asymmetric Stretch | ~1250 |

| C-H | Stretch | 3000 - 2850 |

Quantitative Analysis Methodologies in Research Matrices

For determining the concentration of this compound in complex biological or environmental samples, highly sensitive and selective methods are required.

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for trace quantification. The coupling of HPLC's separation power with the high sensitivity and selectivity of mass spectrometry allows for the detection and quantification of the analyte at very low levels (ng/mL or pg/mL).

Methodology: The method involves separating the analyte on an HPLC column and then detecting it with a mass spectrometer, often a triple quadrupole instrument.

Multiple Reaction Monitoring (MRM): For maximum selectivity and sensitivity, the MRM scan mode is used. In this mode, a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This high specificity minimizes interference from the sample matrix.

Table 4: Hypothetical LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range | LOQ (ng/mL) |

| This compound | 152.2 | 80.1 (SO₂NH₂) | 0.5 - 500 ng/mL | 0.5 |

| Internal Standard | Varies | Varies | N/A | N/A |

This table presents hypothetical data based on the expected molecular weight and fragmentation of the target compound, with typical performance metrics for LC-MS/MS assays.

Direct UV-Vis spectrophotometry is generally not suitable for the quantification of this compound unless high concentrations are being measured, as the molecule lacks a strong chromophore, resulting in low molar absorptivity.

For trace analysis, a spectrophotometric method would likely require a derivatization step. This involves reacting the analyte with a chromogenic reagent to produce a colored product that can be measured with a spectrophotometer. For example, a reagent could potentially react with the sulfonamide group. The absorbance of the resulting colored solution would be proportional to the concentration of the analyte, according to the Beer-Lambert law. A calibration curve would be constructed using standards of known concentrations to quantify the analyte in unknown samples. However, such methods are often less specific and more labor-intensive than LC-MS based approaches.

Sample Preparation Strategies for Research Applications

The successful analysis of "this compound" in various research applications is critically dependent on the sample preparation strategy employed. Given the inferred polar nature of this compound, due to the presence of both a sulfonamide group and an oxirane ring, methods must be tailored to efficiently extract and concentrate the analyte from potentially complex matrices while minimizing interferences. While specific validated methods for "this compound" are not extensively documented in publicly available literature, established protocols for other polar sulfonamides can be adapted. These strategies generally involve extraction, a clean-up step, and in some cases, derivatization.

Extraction

The initial step in sample preparation is the extraction of "this compound" from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., aqueous, biological tissues, soil).

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a conventional technique. Given the polarity of "this compound," a polar organic solvent that is immiscible with water, such as ethyl acetate, would be a suitable choice. The pH of the aqueous sample may need to be adjusted to ensure the analyte is in a neutral form to facilitate its partitioning into the organic phase. For sulfonamides, adjusting the pH to be near the pKa of the sulfonamide group can enhance extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a widely used and often more efficient alternative to LLE, particularly for complex matrices. biomart.cn It offers advantages such as higher recovery, reduced solvent consumption, and the ability to handle a wide range of sample volumes. For a polar compound like "this compound," several types of SPE cartridges could be effective:

Reversed-Phase SPE: C18 or Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are commonly used for the extraction of sulfonamides from aqueous samples. biomart.cnepo.org The sample is typically loaded under acidic conditions to ensure the analyte is retained on the sorbent. Elution is then performed with an organic solvent like methanol or acetonitrile, sometimes modified with a small amount of base (e.g., ammonia) to ensure the complete elution of the acidic sulfonamide.

Mixed-Mode Cation Exchange (MCX): For samples where "this compound" might be protonated, MCX cartridges can provide enhanced selectivity. chemsrc.com These sorbents have both reversed-phase and cation-exchange properties, allowing for a more rigorous washing procedure to remove interferences.

Dispersive Micro Solid-Phase Extraction (dispersive micro-SPE): This is a miniaturized version of SPE that offers rapid extraction with minimal solvent usage and is suitable for high-throughput screening. epo.org

Ultrasonic-Assisted Extraction (UAE): For solid samples such as soil or tissue, UAE can be employed. The sample is typically mixed with a suitable extraction solvent (e.g., a mixture of acetonitrile and water), and ultrasonic waves are applied to facilitate the transfer of the analyte from the sample matrix into the solvent. sigmaaldrich.com

Clean-up

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the final analysis.

SPE as a Clean-up Tool: In many protocols, the extraction and clean-up steps are combined using SPE. By carefully selecting the washing solvents, it is possible to remove a significant portion of the interferences while the analyte is retained on the sorbent.

Liquid-Liquid Partitioning: The extract can be further purified by partitioning it between two immiscible solvents. For instance, an extract in an organic solvent can be washed with an aqueous buffer at a specific pH to remove acidic or basic interferences.

Derivatization

For analysis by Gas Chromatography (GC), which often requires volatile and thermally stable analytes, derivatization of "this compound" may be necessary. The sulfonamide group is polar and can be reactive at high temperatures.

Alkylation/Silylation: The acidic proton of the sulfonamide group can be replaced with an alkyl or silyl (B83357) group. Reagents such as (trimethylsilyl)diazomethane can be used for methylation, which has been shown to be effective for the GC-MS analysis of other sulfonamides. nih.gov

Pentafluorobenzylation: Derivatization with pentafluorobenzyl (PFB) bromide has been successfully used for the GC-negative ion chemical ionization-mass spectrometry (NICI-MS) analysis of sulfonamides. This method can significantly improve the sensitivity of the analysis. aablocks.com

It is important to note that for analysis by Liquid Chromatography (LC), derivatization is generally not required, as this technique is well-suited for the direct analysis of polar compounds.

Below are interactive data tables summarizing potential sample preparation strategies for "this compound" based on methods developed for analogous sulfonamides.

Table 1: Example Solid-Phase Extraction (SPE) Protocols for Polar Sulfonamides

| Parameter | Protocol 1: Reversed-Phase SPE | Protocol 2: Mixed-Mode Cation Exchange SPE |

| SPE Sorbent | Oasis HLB | Mixed-Mode Cation Exchange (MCX) |

| Sample Pre-treatment | Acidify aqueous sample to pH 2-4 | Acidify aqueous sample to pH 2-4 |

| Conditioning | Methanol followed by acidified water | Methanol followed by acidified water |

| Sample Loading | Load pre-treated sample | Load pre-treated sample |

| Washing | Water/Methanol (95:5, v/v) | Acidified water, followed by methanol |

| Elution | Methanol containing 2-5% ammonium (B1175870) hydroxide (B78521) | 5% ammonium hydroxide in methanol |

| Reference | Adapted from biomart.cnepo.org | Adapted from chemsrc.com |

Table 2: Example Liquid-Liquid Extraction (LLE) and Derivatization Protocols

| Parameter | Protocol 3: Liquid-Liquid Extraction | Protocol 4: Derivatization for GC-MS |

| Extraction Solvent | Ethyl acetate | - |

| Sample Pre-treatment | Adjust aqueous sample to pH ~pKa of sulfonamide | Evaporate extract to dryness |

| Extraction Procedure | Shake sample with ethyl acetate, separate layers | - |

| Derivatization Reagent | - | Pentafluorobenzyl (PFB) bromide in acetonitrile |

| Reaction Conditions | - | Base-catalyzed, 60 min at 30°C |

| Final Solvent | Evaporate and reconstitute in mobile phase | Toluene |

| Reference | General LLE principles | Adapted from aablocks.com |

These tables provide a starting point for developing a robust sample preparation methodology for "this compound." The optimal strategy will ultimately depend on the specific research question, the sample matrix, and the analytical instrumentation available. Method validation, including assessment of recovery, matrix effects, and reproducibility, is essential before application to experimental samples.

Emerging Research Frontiers and Future Directions for 2 Oxiran 2 Yl Ethanesulfonamide

Integration with Advanced Synthetic Methodologies

The synthesis of functionalized epoxides and sulfonamides is a well-established field, yet the creation of molecules like 2-(Oxiran-2-yl)ethanesulfonamide with high precision and efficiency remains a key area of development. Advanced synthetic methodologies are crucial for accessing this compound and its derivatives for further study.

Recent progress in catalysis offers promising avenues. For instance, metal-catalyzed asymmetric epoxidation of N-alkenyl sulfonamides has been shown to be an effective method for producing chiral epoxy sulfonamides with high enantioselectivity. nih.govrsc.orgscispace.com Hafnium(IV)-bishydroxamic acid complexes and Titanium(IV)/chiral Schiff base systems have demonstrated success in catalyzing the epoxidation of related N-alkenyl sulfonamides, suggesting the sulfonyl group can act as an effective directing group in these transformations. nih.govrsc.org These methods could be adapted for the synthesis of enantiomerically pure this compound, which would be critical for studying its stereospecific interactions with biological targets.

Furthermore, the synthesis of the sulfonamide moiety itself has seen advancements. Microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts offers a rapid and high-yielding approach with good functional group tolerance. organic-chemistry.org Such modern techniques could streamline the production of this compound and its analogs. The development of one-pot procedures, combining multiple reaction steps, would also enhance the efficiency of synthesizing these valuable research compounds. researchgate.net

The table below summarizes some advanced synthetic methods applicable to the synthesis of the core structures found in this compound.

| Methodology | Key Features | Potential Application for this compound |

| Hf(IV)-Catalyzed Asymmetric Epoxidation | Utilizes a hafnium-bishydroxamic acid complex; effective for N-alkenyl sulfonamides. nih.gov | Enantioselective synthesis of the oxirane ring. |

| Ti(IV)/Schiff Base-Catalyzed Epoxidation | Employs a titanium-Schiff base catalyst for asymmetric epoxidation of N-alkenyl sulfonamides. rsc.org | Access to chiral epoxy sulfonamides under mild conditions. |

| Microwave-Assisted Sulfonamide Synthesis | Direct conversion of sulfonic acids to sulfonamides under microwave irradiation. organic-chemistry.org | Rapid and efficient formation of the ethanesulfonamide (B75362) portion. |

| Alkylation of Sulfonamides with Oxiranes | Industrial method for producing N-hydroxyethyl sulfonamides. nih.gov | Potential route for coupling the oxirane and sulfonamide moieties. |

Exploration of Novel Biological Targets in Unexplored Non-Human Models

The bifunctional nature of this compound, possessing both an electrophilic oxirane and a sulfonamide group known for its diverse biological activities, suggests it could interact with a wide range of biological targets. scispace.comnih.gov While the specific targets of this compound are unknown, the activities of related molecules provide a roadmap for exploration in various non-human models.

The oxirane moiety is a known electrophile that can covalently modify nucleophilic residues in proteins, such as cysteine, serine, or threonine. researchgate.netucdavis.edu This reactivity is the basis for the biological activity of many natural products. researchgate.net In non-human models, from pathogenic bacteria to fungi, this reactivity could be harnessed to inhibit essential enzymes. For example, epoxide-based probes have been used to label proteins in pathogenic bacteria, indicating the potential for developing novel antibacterial agents. nih.gov

The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticancer agents. nih.govresearchgate.net Sulfonamides are known inhibitors of enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.gov Exploring the inhibitory potential of this compound against these and other enzymes in various organisms could uncover novel therapeutic avenues. For instance, studies on novel sulfonamide derivatives have shown potent inhibitory effects against carbonic anhydrase isozymes from different species. tandfonline.com

The table below outlines potential biological targets for this compound based on the known activities of its functional groups, which could be investigated in non-human models.

| Functional Group | Potential Target Class | Example Organisms/Models for Exploration |

| Oxirane | Cysteine Proteases, Serine Hydrolases, Epoxide Hydrolases researchgate.netucdavis.edu | Pathogenic bacteria (e.g., Staphylococcus aureus), fungi (e.g., Aspergillus species), parasitic protozoa. |

| Sulfonamide | Carbonic Anhydrases, Dihydropteroate Synthase, Other Metalloenzymes nih.govmdpi.com | Bacteria, fungi, and other microorganisms with unique metabolic pathways. |

| Bifunctional | Proteins with nucleophilic residues in close proximity to a binding site that can accommodate the sulfonamide group. | A wide range of organisms to identify novel protein-protein interaction disruptors or enzyme inhibitors. |

Development of Next-Generation Chemical Probes and Tools

The unique combination of a reactive "warhead" (the oxirane) and a recognition element (the sulfonamide) makes this compound an ideal scaffold for the development of next-generation chemical probes. frontiersin.org Chemical probes are essential tools for identifying and characterizing protein function in complex biological systems. nih.gov

The electrophilic oxirane can be used for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify active enzymes in their native environment. nih.gov By attaching a reporter tag (like a fluorophore or biotin) to the this compound scaffold, researchers could create probes to covalently label and subsequently identify novel protein targets. The sulfonamide portion of the molecule can provide specificity, directing the probe to particular classes of enzymes, such as carbonic anhydrases or other metalloenzymes. acs.org

Moreover, modular approaches to probe synthesis are gaining traction. frontiersin.org In this paradigm, the core scaffold of this compound could be readily modified with different reporter tags or targeting ligands to generate a library of probes for screening against various cell lysates or organisms. This could accelerate the discovery of new probes for specific biological questions. For example, sulfonamide-based probes have been designed for the fluorescent detection of metal ions by binding to carbonic anhydrase. acs.org

The table below details potential types of chemical probes that could be developed from the this compound scaffold.

| Probe Type | Design Principle | Research Application |

| Activity-Based Probe | Oxirane acts as a covalent warhead to label active enzyme sites. A reporter tag is included for detection. nih.gov | Identifying novel enzymes with specific functions in disease models; screening for enzyme inhibitors. |

| Affinity-Based Probe | The sulfonamide group provides affinity for a specific protein target, and the oxirane can be used for covalent capture. | Identifying the binding partners of specific sulfonamide-binding proteins; target validation. |

| Fluorescent Probe | A fluorophore is attached to the scaffold to visualize the localization of the probe within cells or tissues. nih.govrsc.org | Imaging the distribution of target enzymes or cellular compartments. |

Computational Design and Optimization of this compound Derivatives for Specific Research Applications

Computational methods are becoming indispensable in modern drug discovery and chemical biology for designing and optimizing molecules with desired properties. tandfonline.comnih.gov These in silico techniques can be powerfully applied to the this compound scaffold to design derivatives with enhanced potency, selectivity, and specific research applications.

Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active sites of various target proteins. mdpi.comb-cdn.net By modeling the interactions between the ligand and the protein, researchers can rationally design modifications to the scaffold to improve binding affinity and specificity. For example, computational studies on sulfonamide derivatives have been used to design potent inhibitors of BRD4, a target in acute myeloid leukemia. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the chemical structures of a series of derivatives with their biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, computational approaches are crucial for designing covalent inhibitors, where the reactivity of the electrophilic warhead (the oxirane) must be finely tuned to ensure target specificity and minimize off-target reactions. nih.govnih.govbiosolveit.de In silico methods can help predict the reactivity of the oxirane ring and its accessibility to nucleophilic residues on a target protein.

The table below lists computational methods and their potential application in optimizing this compound derivatives.

| Computational Method | Description | Application to this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comb-cdn.net | Designing derivatives with improved binding to specific enzyme active sites. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. tandfonline.com | Guiding the design of more potent and selective inhibitors. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to understand the stability of ligand-protein complexes. nih.gov | Assessing the stability of the binding of derivatives to their targets. |

| Covalent Docking | Specifically models the formation of a covalent bond between a ligand and its target protein. biosolveit.de | Optimizing the oxirane reactivity and the non-covalent interactions for targeted covalent inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.